(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide
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Overview
Description
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a picolinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Acryloylation: The acryloyl group is introduced through an acylation reaction using acryloyl chloride or a similar reagent.
Attachment of the Picolinamide Group: This step involves the reaction of the intermediate with picolinic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-4-((1-(3-(phenyl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to its analogs. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-17(22)15-10-12(5-7-19-15)23-13-6-8-20(11-13)16(21)4-3-14-2-1-9-24-14/h1-5,7,9-10,13H,6,8,11H2,(H2,18,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQREDMOKCGPJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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